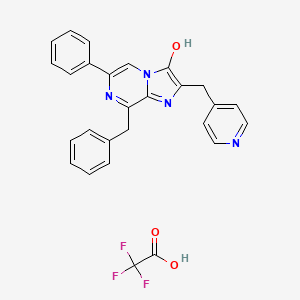
pyCTZ (TFA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
pyCTZ (TFA), also known as Pyridyl Coelenterazine Trifluoroacetic Acid, is a pyridyl analog of Coelenterazine. It serves as an ATP-independent pyridyl substrate for LumiLuc luciferase, generating strong blue bioluminescence in the presence of luciferases. This compound is particularly useful for aequorin-based calcium sensing .
Méthodes De Préparation
The synthesis of pyCTZ (TFA) involves the preparation of Pyridyl Coelenterazine, followed by its conversion to the trifluoroacetic acid salt. The synthetic route typically includes the following steps:
Synthesis of Pyridyl Coelenterazine: This involves the reaction of a pyridyl derivative with Coelenterazine under specific conditions.
Conversion to Trifluoroacetic Acid Salt: The Pyridyl Coelenterazine is then treated with trifluoroacetic acid to form pyCTZ (TFA).
Industrial production methods for pyCTZ (TFA) are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production .
Analyse Des Réactions Chimiques
pyCTZ (TFA) undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, pyCTZ (TFA) can be oxidized to form different products.
Reduction: Reducing agents can convert pyCTZ (TFA) to its reduced forms.
Substitution: The pyridyl group in pyCTZ (TFA) can undergo substitution reactions with various reagents.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
pyCTZ (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in bioluminescent assays to study chemical reactions and interactions.
Biology: Employed in aequorin-based calcium sensing to monitor calcium levels in biological systems.
Medicine: Utilized in imaging techniques to visualize cellular and molecular processes in vivo.
Industry: Applied in the development of bioluminescent sensors for various industrial applications .
Mécanisme D'action
The mechanism of action of pyCTZ (TFA) involves its interaction with LumiLuc luciferase. When pyCTZ (TFA) is present with luciferases, it generates strong blue bioluminescence. This process is ATP-independent, meaning it does not require adenosine triphosphate to produce light. The molecular targets and pathways involved include the binding of pyCTZ (TFA) to the active site of LumiLuc luciferase, leading to the emission of blue light .
Comparaison Avec Des Composés Similaires
pyCTZ (TFA) is unique compared to other Coelenterazine analogs due to its pyridyl group and trifluoroacetic acid salt form. Similar compounds include:
Native Coelenterazine: The parent compound, which also generates bioluminescence but requires ATP.
Diphenylterazine (DTZ): Another analog with different spectral properties and applications.
6pyDTZ and 8pyDTZ: Pyridyl analogs of Diphenylterazine with red-shifted emission and improved water solubility .
Propriétés
Formule moléculaire |
C27H21F3N4O3 |
|---|---|
Poids moléculaire |
506.5 g/mol |
Nom IUPAC |
8-benzyl-6-phenyl-2-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-3-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C25H20N4O.C2HF3O2/c30-25-22(16-19-11-13-26-14-12-19)28-24-21(15-18-7-3-1-4-8-18)27-23(17-29(24)25)20-9-5-2-6-10-20;3-2(4,5)1(6)7/h1-14,17,30H,15-16H2;(H,6,7) |
Clé InChI |
ZTKSRTITFSFDMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=NC=C4)C5=CC=CC=C5.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















